CCR5 Antagonism: Equivalent In Vitro Potency to Maraviroc Suggests Potential as a Scaffold Replacement
A closely related class of piperidine-4-carboxamide (P4C) derivatives, which share the core structure with 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide, has been shown to achieve CCR5 inhibitory activity equivalent to the FDA-approved drug maraviroc. In a calcium mobilization assay, compounds 16g and 16i demonstrated IC50 values of 25.73 nM and 25.53 nM, respectively, which are statistically equivalent to maraviroc's IC50 of 25.43 nM [1]. This establishes the P4C scaffold, and by structural inference derivatives like the target compound, as a viable starting point for developing novel CCR5 antagonists. The target compound's distinct piperidine-2-carbonyl substituent offers a different vector for optimization compared to the reported 4-benzylpiperidine derivatives, potentially addressing metabolic stability or hERG liability issues that plague many CCR5 inhibitor chemotypes.
| Evidence Dimension | CCR5 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No direct data available for this specific compound. Class-level data: 25.73 nM (compound 16g), 25.53 nM (compound 16i) |
| Comparator Or Baseline | Maraviroc (IC50 = 25.43 nM) |
| Quantified Difference | Equivalent (difference within assay variability) |
| Conditions | Calcium mobilization assay |
Why This Matters
Demonstrates that the piperidine-4-carboxamide scaffold can achieve the same potency as a marketed drug, validating the core for further optimization, and the unique 1-(Piperidine-2-carbonyl) substitution offers a novel chemical handle to improve upon the known limitations of existing analogs.
- [1] Liu, T., et al. (2013). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 69, 787-798. View Source
